molecular formula C29H50O B12092301 Stigmast-7-en-3-ol,(3.beta

Stigmast-7-en-3-ol,(3.beta

Cat. No.: B12092301
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmast-7-en-3-ol can be synthesized through chemical reactions involving plant sterols. One common method involves the hydrogenation of stigmasterol, a precursor found in soybeans and other plants . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Stigmast-7-en-3-ol often involves extraction from plant sources. The compound can be isolated from plant oils through processes such as saponification, followed by chromatographic separation techniques . This method ensures the purity and yield of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions: Stigmast-7-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alcohols

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated sterols

    Substitution: Esters, ethers

Scientific Research Applications

Chemistry: Stigmast-7-en-3-ol is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of hormones and vitamins .

Biology: In biological research, Stigmast-7-en-3-ol is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .

Medicine: The compound has shown promise in medical research for its potential to lower cholesterol levels and improve cardiovascular health. It is also being explored for its anticancer properties .

Industry: Stigmast-7-en-3-ol is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its skin-soothing properties .

Comparison with Similar Compounds

    Stigmasterol: Another phytosterol with similar structure but different double bond position.

    β-Sitosterol: A common plant sterol with similar health benefits.

    Campesterol: A phytosterol with a slightly different side chain structure.

Uniqueness: Stigmast-7-en-3-ol is unique due to its specific double bond position at the 7th carbon, which imparts distinct chemical and biological properties. Its ability to modulate cholesterol metabolism and exhibit antioxidant activity sets it apart from other similar compounds .

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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